6-Amino-2-methyl-quinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOLEJRCXLMFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308741 | |
| Record name | 6-Amino-2-methyl-quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-34-6 | |
| Record name | 6-Amino-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-methyl-quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Quinoline Derivatives
Classical and Modified Name Reactions for Quinoline (B57606) Core Construction
A variety of classical name reactions have been the bedrock of quinoline synthesis for over a century. rsc.orgiipseries.org These methods, along with their modern adaptations, continue to be indispensable tools for chemists.
Skraup Synthesis and its Variants
The Skraup synthesis is a well-established method for preparing quinolines, first reported by Czech chemist Zdenko Hans Skraup in 1880. wordpress.comwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. wikipedia.org
The reaction mechanism is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein. wordpress.comslideshare.net This is followed by a Michael-type addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring system. pharmaguideline.comyoutube.com While effective, the classical Skraup reaction is known for its often violent nature. wikipedia.orgresearchgate.net To mitigate this, ferrous sulfate (B86663) is commonly added. Arsenic acid can be used as an alternative oxidizing agent to nitrobenzene, resulting in a less vigorous reaction. wikipedia.org
Variants of the Skraup synthesis have been developed to improve safety and increase the diversity of accessible quinoline derivatives. The Doebner-von Miller reaction is a significant modification. wikipedia.org
Friedländer Reaction and Modern Adaptations
The Friedländer synthesis, discovered by Paul Friedländer, is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing an α-methylene group (a ketone or aldehyde) to form a quinoline derivative. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is particularly useful for the preparation of 2-substituted quinolines. pharmaguideline.com
Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl compound, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. wikipedia.org
Modern adaptations of the Friedländer reaction focus on milder reaction conditions and improved efficiency. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been employed to promote the reaction. wikipedia.org Ruthenium complexes of 8-hydroxyquinoline (B1678124) have also been shown to effectively catalyze the synthesis of quinoline derivatives, with one study reporting the synthesis of 32 different derivatives in yields ranging from 69% to 94%. sioc-journal.cn Furthermore, environmentally benign approaches, such as using Nafion as a catalyst under microwave irradiation and electrochemically assisted methods, have been developed to reduce the environmental impact of this synthesis. organic-chemistry.orgjk-sci.comrsc.org
| Catalyst/Condition | Substrates | Product | Yield | Reference |
| (5-methyl-8-hydroxyquinoline)3Ru | o-aminobenzyl alcohol, acetophenone | 2-phenylquinoline | 73% | sioc-journal.cn |
| p-toluenesulfonic acid | o-aminoaryl aldehydes/ketones, ketones | Poly-substituted quinolines | - | organic-chemistry.org |
| Molecular iodine | o-aminoaryl aldehydes/ketones, ketones | Functionalized quinolines | - | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | o-aminoaryl aldehydes/ketones, ketones | Functionalized quinolines | - | wikipedia.org |
Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a strong base. researchgate.netwikipedia.org This method is a modification of the Friedländer synthesis. scribd.com
The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, typically potassium hydroxide, to form a keto-acid intermediate. wikipedia.orgyoutube.com This intermediate then reacts with an aldehyde or ketone to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid derivative. wikipedia.orgyoutube.com The carboxylic acid group can be later removed by pyrolysis with calcium oxide to afford substituted quinolines. pharmaguideline.com
While the Pfitzinger reaction is a valuable tool, it can be limited by low yields and the formation of resinous byproducts, which can complicate product isolation. researchgate.net Modifications to the reaction conditions, including the use of microwave assistance, have been explored to improve yields and reduce reaction times. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| Isatin, Ketone | Strong base (e.g., KOH) | 2-substituted quinoline-4-carboxylic acid | Up to 80% | researchgate.net |
| N-acyl isatins | Base | 2-hydroxy-quinoline-4-carboxylic acids | - | wikipedia.org |
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of quinoline derivatives. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is also referred to as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgsigmaaldrich.comnih.gov In this proposed mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. This adduct then fragments into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which reacts with a second molecule of aniline. Subsequent cyclization, elimination of an aniline molecule, and rearomatization lead to the final quinoline product. wikipedia.org
The reaction is typically catalyzed by Brønsted acids like p-toluenesulfonic acid and perchloric acid, or Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.orgsynarchive.com A variation known as the Beyer method involves the in-situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds via an aldol condensation. wikipedia.org
Conrad-Limpach Cyclocondensation
The Conrad-Limpach synthesis, developed by Max Conrad and Leonhard Limpach in 1887, is a method for producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from the reaction of anilines with β-ketoesters. pharmaguideline.commdpi.comwikipedia.org
The reaction proceeds through the initial formation of a Schiff base from the aniline and the β-ketoester. wikipedia.org At lower temperatures, the kinetic product, a β-aminoacrylate, is favored. pharmaguideline.comwikipedia.org At higher temperatures, typically in an inert, high-boiling solvent like mineral oil or diphenyl ether, this intermediate undergoes a thermal cyclization to form the 4-hydroxyquinoline (B1666331). mdpi.com The use of such solvents can significantly increase the yield, in some cases up to 95%. mdpi.com The mechanism involves an electrocyclic ring-closing as the rate-determining step. wikipedia.org
A key challenge with the Conrad-Limpach synthesis is the high temperatures required for cyclization, which can lead to side reactions and difficulties in solvent removal. mdpi.com
| Reactants | Conditions | Product | Reference |
| Anilines, β-ketoesters | Lower temperature | β-aminoacrylate (kinetic product) | pharmaguideline.comwikipedia.org |
| Anilines, β-ketoesters | Higher temperature (e.g., 200–250 °C) in high-boiling solvent | 4-hydroxyquinoline | mdpi.com |
Gould-Jacobs Synthesis
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. iipseries.orgwikipedia.orgwikiwand.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.orgwikipedia.org
This intermediate then undergoes a thermal, 6-electron cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.orgwikipedia.org Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgwikipedia.org
Microwave irradiation has been shown to significantly improve the yields and shorten the reaction times of the Gould-Jacobs synthesis compared to conventional heating methods. ablelab.eu This approach allows for higher reaction temperatures, which promotes the intramolecular cyclization step. ablelab.eu
| Reactants | Conditions | Product | Reference |
| Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-hydroxy-3-ethoxycarbonylquinoline | mdpi.comwikipedia.org |
| Aniline, Diethyl ethoxymethylenemalonate | Microwave heating (e.g., 250-300 °C) | 4-hydroxy-3-ethoxycarbonylquinoline | ablelab.eu |
Povarov Reaction
The Povarov reaction is a powerful method for synthesizing quinolines, functioning as a formal [4+2] cycloaddition between an aromatic imine and an alkene. acs.orgwikipedia.org Typically, the imine is generated in situ from the condensation of an aniline and a benzaldehyde. wikipedia.org The alkene component must be electron-rich, with enol ethers and enamines being common substrates. wikipedia.org The reaction is generally catalyzed by a Lewis acid, which activates the imine for electrophilic addition by the alkene. wikipedia.org
Recent advancements have expanded the scope of the Povarov reaction. For instance, a novel iodine-mediated Povarov reaction has been developed using arylacetylenes and anilines to produce 2,4-substituted quinolines. acs.orgnih.gov In this variation, the arylacetylene serves as a precursor to both the diene and the dienophile. acs.orgnih.gov Another innovative approach uses methyl ketones as the starting material, which undergo a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade to yield substituted quinolines. organic-chemistry.org
The versatility of the Povarov reaction allows for the synthesis of complex quinoline structures, as demonstrated in various studies. One-pot methodologies have been developed that show significant potential for creating libraries of compounds for biological evaluation. scispace.com
Table 1: Examples of Quinoline Synthesis via Povarov-Type Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-4-methoxy benzaldehyde | 2,4-Dimethoxy aniline | Ethyl vinyl ether | BF₃·MeOH | 2-Pyridylquinoline analogue | up to 81% | scispace.com |
| Methyl ketones | Arylamines | Styrenes | I₂ / DMSO | Substituted quinolines | Moderate to good | organic-chemistry.org |
| Arylacetylenes | Anilines | - | I₂ / DMSO | 2,4-Substituted quinolines | up to 63% | acs.org |
Gewald Reaction
The Gewald reaction is a well-established multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgresearchgate.net The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the aminothiophene ring. wikipedia.org
While the Gewald reaction is primarily known for producing thiophenes, it is frequently discussed within the broader context of versatile MCRs used to generate a wide array of heterocyclic scaffolds. researchgate.netrsc.orgijppronline.com Its principles of convergent synthesis are central to the development of efficient routes to various heterocyclic systems valuable in medicinal and materials chemistry. researchgate.net
Table 2: General Scheme of the Gewald Reaction for Aminothiophene Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| Ketone or Aldehyde | α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene |
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a highly convergent and versatile MCR that has been ingeniously applied to the synthesis of quinoline derivatives. acs.orgnih.govrsc.org While the classic Ugi reaction produces α-acylamino amides, these products can serve as key intermediates that undergo subsequent cyclization to form the quinoline core. acs.orgrsc.org
A common strategy involves a two-step sequence where the Ugi reaction is followed by a palladium-catalyzed intramolecular arylation or C-H activation. acs.org This approach allows for the rapid, combinatorial assembly of a wide range of structurally diverse quinoline scaffolds from simple, commercially available starting materials. acs.org For example, various 2-chloroquinoline-3-carboxaldehydes and 2-chloroquinoline-3-carboxylic acids have been used as components in Ugi reactions to generate diamide (B1670390) derivatives, some of which exhibit antibacterial and antifungal properties. orgchemres.org This method highlights the power of combining MCRs with catalytic cyclization to build complex heterocyclic systems. acs.orgrsc.org
Table 3: Quinoline Synthesis Employing the Ugi Reaction
| Ugi Components | Subsequent Reaction | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Amine, Carboxylic Acid, Isocyanide | Pd-catalyzed intramolecular arylation | Tricyclic/Tetracyclic quinolines | acs.org |
| 2-Chloroquinoline-3-carboxaldehydes, Amines, Carboxylic acids, Isocyanides | - | 2-Chloroquinoline diamides | orgchemres.org |
| Aromatic aldehydes, Anilines, Acids, Isocyanides | Cu-catalyzed C-H/N-H functionalization | Indolo[2,3-c]quinoline-6-carboxamides | rsc.org |
| Aldehydes, Amines, Isocyanides, Quinoline N-oxides | Deoxygenative C(sp²)–H functionalization | Quinoline-C2-amino amides | acs.org |
Catalytic Strategies in Quinoline Synthesis
The use of transition metal catalysts has revolutionized the synthesis of quinolines, offering efficient, selective, and often more environmentally benign routes compared to classical methods. chim.itrsc.org Catalysts based on earth-abundant metals like iron and cobalt are particularly attractive for their low cost and reduced toxicity. rsc.orgorganic-chemistry.org
Transition Metal-Catalyzed Methods
Transition metal catalysis enables a wide range of transformations for quinoline synthesis, including cross-coupling, cyclization, and dehydrogenation reactions. chim.itorganic-chemistry.org These methods often proceed with high functional group tolerance and can provide access to highly substituted quinoline derivatives. chim.itrsc.org
Iron catalysts have emerged as a sustainable choice for quinoline synthesis. rsc.org An atom-economical and straightforward approach involves the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols or ketones. rsc.orgorganic-chemistry.org This method proceeds with high yields and good functional group tolerance, avoiding the need for an activating agent. rsc.org
Notably, single-atom iron catalysts dispersed on N-doped graphitic layers have demonstrated exceptional reactivity, far outperforming homogeneous and nanocatalyst systems with turnover numbers (TON) reaching up to 100,000. acs.org Other iron-catalyzed strategies include the redox condensation of 2-nitrobenzyl alcohols with other alcohols, using formic acid as a redox moderator, which furnishes substituted quinolines with only carbon dioxide and water as byproducts. thieme-connect.com Visible-light-driven, iron-catalyzed reactions have also been developed as a cleaner alternative to conventional heating for the direct alkylation of heterocyclic systems. mdpi.com
Table 4: Overview of Iron-Catalyzed Quinoline Syntheses
| Reaction Type | Reactants | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Acceptorless Dehydrogenative Coupling | α-2-Aminoaryl alcohols, Secondary alcohols | Air-stable Iron catalyst | Atom-economical, no activating agent | up to 94% | rsc.org |
| Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Ketones/Alcohols | Single-Atom Fe Catalyst (FeSA-N/C) | Extremely high TON (up to 10⁵) | up to 99% | acs.org |
| Redox Condensation | 2-Nitrobenzyl alcohols, Alcohols, Formic acid | Iron catalyst | CO₂ and H₂O as byproducts | Good yields | thieme-connect.com |
| Photocatalytic Hydroxyalkylation | Quinoline, Carboxylic acids | Iron(III) chloride–phenanthroline complex | Blue LED light, mild conditions | up to 81% | mdpi.com |
Cobalt-catalyzed reactions provide another efficient and environmentally friendly pathway to quinolines. nih.gov A particularly effective method is the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, catalyzed by a simple, ligand-free cobalt salt such as cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O). organic-chemistry.orgnih.govacs.org This protocol operates under mild, one-pot conditions and produces a variety of substituted quinolines in good to excellent yields (up to 97%). nih.govacs.org
The mechanism is believed to involve a cobalt-catalyzed dehydrogenation of the 2-aminoaryl alcohol to form a carbonyl intermediate, which then undergoes a base-assisted condensation with the ketone, followed by cyclization to yield the quinoline product. acs.org This catalytic system is also effective for synthesizing quinazolines when nitriles are used instead of ketones. organic-chemistry.orgacs.org Furthermore, asymmetric cobalt-catalyzed hydroboration/cyclization of 1,7-enynes has been developed to access chiral quinoline derivatives containing quaternary stereocenters with high enantioselectivity. nih.gov
Table 5: Examples of Cobalt-Catalyzed Quinoline Synthesis
| Reaction Type | Reactants | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones | Co(OAc)₂·4H₂O | Ligand-free, mild conditions, one-pot | up to 97% | nih.govacs.org |
| Dehydrogenative Cyclization | 2-Aminobenzyl alcohols, Nitriles | Co(OAc)₂·4H₂O | Ligand-free, synthesis of quinazolines | up to 95% | organic-chemistry.orgacs.org |
| Asymmetric Hydroboration/Cyclization | Aniline-tethered 1,7-enynes, Pinacolborane | Cobalt-complex | Synthesis of chiral quinolines | High yields, high enantioselectivity | nih.gov |
Copper-Catalyzed Decarboxylative Cascade Cyclization
A highly efficient, one-pot method for synthesizing 2-substituted quinolines involves a copper-catalyzed intermolecular decarboxylative cascade cyclization. thieme-connect.comresearchgate.netdntb.gov.uabgu.ac.il This approach utilizes readily available starting materials—aryl aldehydes, anilines, and acrylic acid—and benefits from the use of inexpensive reagents. thieme-connect.comresearchgate.netdntb.gov.uabgu.ac.il The reaction proceeds under aerobic conditions and demonstrates excellent functional group tolerance, as well as high chemo- and regioselectivity, with yields reaching up to 87%. thieme-connect.comorganic-chemistry.org
The optimized reaction conditions typically involve using copper(I) chloride (CuCl) as the catalyst and iodine (I₂) in acetonitrile (B52724) at 80°C. organic-chemistry.org Mechanistic studies point towards a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org This domino strategy, involving the sequential formation of C–N and C–C bonds, offers a practical and cost-effective route to a wide array of structurally diverse quinoline derivatives. thieme-connect.comresearchgate.netdntb.gov.uabgu.ac.ilorganic-chemistry.org
Nickel-Catalyzed Dehydrogenation and Condensation
A sustainable approach for the synthesis of polysubstituted quinolines has been developed using nickel catalysis. nih.govorganic-chemistry.orgfigshare.com This method involves the sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with either ketones or secondary alcohols. nih.govorganic-chemistry.orgfigshare.com A key advantage of this strategy is its broad substrate scope, accommodating both primary and secondary α-2-aminoaryl alcohols. nih.govorganic-chemistry.orgacs.org
The process is characterized by a low catalyst loading and has been successfully used to synthesize numerous substituted quinoline derivatives with isolated yields as high as 93%. nih.govfigshare.comacs.org This environmentally benign method avoids the use of harsh reagents and offers an efficient pathway to complex quinoline structures. organic-chemistry.org
Gold-Catalyzed Annulation and Cyclization
Gold catalysts have emerged as powerful tools for the synthesis of quinolines, enabling a variety of annulation and cyclization reactions under mild and neutral conditions. rsc.orgresearchgate.net These methodologies have significantly advanced the field by offering improved regioselectivity, greater functional group tolerance, and access to previously challenging substitution patterns. researchgate.net
Several gold-catalyzed strategies have been developed, including:
Intermolecular annulations: This includes the reaction of aniline derivatives with carbonyl compounds or alkynes, and the annulation of anthranils with alkynes. rsc.orgresearchgate.net
Intramolecular cyclizations: Examples include the cyclization of azide-tethered alkynes. rsc.orgresearchgate.net
[4+2] Annulation/Cyclization Cascades: Gold catalysts can facilitate the reaction of benzisoxazoles with electron-deficient alkynes to produce quinoline oxides, which can be further functionalized to yield highly oxygenated tetrahydroquinolines. nih.gov
Dual Annulation: A gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles provides a route to oxazolo[4,5-c]quinolines. rsc.org Mechanistic studies suggest this reaction begins with a 6-endo-dig azide-yne cyclization, followed by a [3+2] cycloaddition with nitriles. rsc.org
These gold-catalyzed methods provide efficient access to a diverse range of polyfunctionalized quinoline derivatives. researchgate.netresearchgate.net
Silver and Titanium-Based Nanoparticle Catalysts
The use of silver and titanium-based nanoparticle catalysts represents a significant advancement in the green synthesis of quinoline derivatives. nih.govresearchgate.netresearcher.life These catalysts are often employed in environmentally friendly reaction media and contribute to more sustainable synthetic protocols. tandfonline.com
Titanium dioxide nanoparticles (nano-TiO₂) have garnered attention due to their high activity, non-toxicity, and stability. acs.org They can be used in photocatalytic reactions for quinoline synthesis. For instance, a visible-light-mediated aerobic dehydrogenation of tetrahydroquinolines to quinolines has been achieved using a non-toxic and inexpensive titanium dioxide catalyst with oxygen as the green oxidant. organic-chemistry.org In another example, TiO₂-Al₂O₃-ZrO₂ nanocomposites have been used to synthesize quinolines from anilines and ethyl acetoacetate (B1235776) in good to excellent yields. acs.org
Non-Metal and Organocatalysis
In recent years, metal-free and organocatalytic approaches for quinoline synthesis have gained prominence as they offer milder reaction conditions and avoid the use of potentially toxic and expensive metals. mdpi.combenthamdirect.comnih.govresearchgate.net These methods often rely on the activation of C-H bonds and subsequent cyclization reactions. benthamdirect.comnih.gov
One notable strategy involves the electrophile-induced cyclization of propargylic arylamines, formed from anilines and haloalkynes. mdpi.com Another approach utilizes a visible light-promoted radical cyclization of propenoates mediated by N-bromosuccinimide (NBS) to form 3-substituted quinolines. mdpi.com Furthermore, iodine-catalyzed divergent synthesis from enamides and imines has been developed. mdpi.com
The Friedländer synthesis, a classic method for preparing quinolines, has also been adapted to use organocatalysts. nih.gov This reaction, which involves the condensation of a 2-aminobenzaldehyde with a ketone, can be efficiently promoted by various organic catalysts, leading to high yields of polysubstituted quinolines. nih.gov
Nanocatalyzed Green Protocols
The application of nanocatalysts in quinoline synthesis aligns with the principles of green chemistry by offering high efficiency, reusability, and often milder reaction conditions. acs.orgacs.orgnih.govnih.gov Various metal-based nanocatalysts, including those based on iron, copper, zinc, nickel, cobalt, and gold, have been explored for one-pot quinoline syntheses. acs.orgnih.gov
For example, magnetic iron oxide nanoparticles (Fe₃O₄) functionalized with a Brønsted acidic ionic liquid have been used as a recyclable catalyst for the Friedländer reaction under solvent-free conditions. nih.gov Another approach utilized Fe₃O₄ nanoparticles supported by urea (B33335) and a sulfonic acid group to catalyze the synthesis of quinoline derivatives from 2-aminoaryl ketones and α-methylene ketones. nih.gov These nanocatalyzed methods often result in good to excellent yields and allow for multiple catalyst recycling cycles with minimal loss of activity. nih.gov
Enzyme-Catalyzed Approaches (Biocatalysis)
Biocatalysis offers a highly selective and environmentally benign route to quinoline derivatives, operating under mild conditions of temperature and pH. nih.govacs.orgnih.govyoutube.com Enzymes can be used for the site-selective oxidation of quinoline precursors or for the construction of the quinoline ring itself. nih.gov
One approach involves the use of monoamine oxidase (MAO-N) enzymes, either as whole cells or in purified form, to catalyze the oxidation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding aromatic quinoline derivatives. acs.org This biotransformation has been shown to be effective for a range of substituted THQs. acs.org
Another biocatalytic strategy employs horseradish peroxidase (HRP) for the synthesis of 2-quinolones from N-cyclopropyl-N-alkylanilines through an annulation/aromatization reaction. acs.org Furthermore, the fungus Mortierella isabellina and liver microsomal preparations have been used for the enzyme-catalyzed benzylic and allylic hydroxylation of dihydroquinolines. nih.gov These enzymatic methods highlight the potential of biocatalysis in developing sustainable synthetic pathways to valuable quinoline compounds. youtube.comyoutube.com
Green Chemistry Principles in Quinoline Synthesis
The application of green chemistry principles to quinoline synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.net This paradigm shift has led to the development of novel synthetic protocols that are not only more environmentally benign but often also more efficient in terms of yield and reaction time. tandfonline.comresearchgate.net Key strategies include the use of alternative energy sources, greener solvents, and catalyst-free conditions. researchgate.netresearchgate.net
A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Consequently, many modern synthetic methods for quinolines are conducted in environmentally friendly solvents like water and ethanol (B145695) or under solvent-free conditions. jocpr.comtandfonline.comresearchgate.net Catalyst-free and solvent-free approaches provide a green and significantly improved protocol over existing methods by avoiding environmentally destructive organic solvents. jocpr.com For instance, functionalized quinolines have been synthesized by heating substituted aldimines and styrenes at 110°C without any solvent or catalyst. jocpr.com
The use of recyclable catalysts in green solvents is another effective strategy. Polymer-supported sulphonic acids have been employed as efficient and recyclable catalysts for synthesizing quinoline derivatives in mild conditions, adhering to green chemistry principles. asianpubs.org Other green catalysts utilized in solvents like water or ethanol include p-toluenesulfonic acid (p-TSA), cerium nitrate, and various nanocatalysts, which enhance reaction efficiency while maintaining eco-friendly profiles. researchgate.netresearchgate.net
Table 1: Comparison of Green Solvent/Solvent-Free Methods for Quinoline Synthesis
| Method | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Thermal Heating | Substituted Aldimines, Styrenes | Catalyst-Free, 110°C, 5h | Solvent-Free | Good | jocpr.com |
| Friedländer Annulation | 2-aminobenzophenones, Ethyl cyanoacetate | ZnO Nanoflakes, 120°C | Solvent-Free | High | acs.org |
| Friedländer Synthesis | 2-aminophenyl ketones, Carbonyl compounds | PEG-SA / PS-PEG-SA | Not specified | Favorable | asianpubs.org |
This table is based on data presented in the referenced articles and is for illustrative purposes.
Microwave-Assisted Synthesis (MAS) has become a powerful technique in organic chemistry, significantly accelerating reaction times and improving yields compared to conventional heating methods. ijpsjournal.combenthamdirect.com This energy-efficient approach reduces waste and aligns with the principles of green chemistry. ijpsjournal.combenthamdirect.com For quinoline synthesis, microwave irradiation has been shown to dramatically decrease reaction times from hours to minutes while often providing higher product yields. benthamdirect.comnih.gov
For example, the Skraup synthesis of 7-amino-8-methylquinoline saw a reduction in reaction time from 4 hours with conventional heating to just 10 minutes under microwave irradiation. nih.gov Similarly, a catalyst-free, one-pot multicomponent reaction to produce quinoline derivatives under microwave irradiation took only 8-10 minutes to achieve excellent yields (88-96%), whereas the classical method required 4-6 hours for lower yields (72-90%). tandfonline.com Solid acid catalysts, such as montmorillonite (B579905) K-10, have also been used in microwave-assisted multicomponent reactions to synthesize substituted quinolines with nearly 90% atom economy in minutes. rsc.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolines
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 7-amino-8-methylquinoline | Conventional | 4 hours | 52% | nih.gov |
| Microwave | 10 minutes | 50% | nih.gov | |
| Synthesis of 4-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)-2-phenyl-quinoline | Conventional | 2 hours | 60% | nih.gov |
| Microwave | 8 minutes | 75% | nih.gov | |
| Multicomponent Synthesis of Quinolines | Conventional | 4-6 hours | 72-90% | tandfonline.com |
This table is based on data presented in the referenced articles and is for illustrative purposes.
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method offers significant advantages, including drastically reduced reaction times, improved yields, and high product purity, often eliminating the need for further purification. mdpi.comrsc.org The N-alkylation of imidazole (B134444) rings and subsequent cycloaddition reactions to form hybrid quinoline-imidazole derivatives have been achieved efficiently under ultrasound irradiation, demonstrating benefits in time, energy consumption, and yields. rsc.orgrsc.org
In one study, a series of 4-alkoxy-6-methoxy-2-methylquinolines were synthesized using ultrasound energy, with reaction times plummeting to just 15 minutes. mdpi.com This was a vast improvement over the conventional stirring method, which required 18 hours to obtain the same products. mdpi.com The ultrasound protocol not only accelerated the reaction but also provided the compounds in high purity without needing additional purification steps. mdpi.com Similarly, the synthesis of 6-substituted indolo[2,3-b]quinolones was successfully carried out using an ultrasound-assisted method involving sequential C-N bond formations in a single pot. nih.goveurekaselect.com
Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 4-alkoxy-quinoline Derivatives
| Compound | Yield (Ultrasound, 15 min) | Yield (Conventional, 18 h) | Reference |
|---|---|---|---|
| 3a | 95% | 95% | mdpi.com |
| 3b | 81% | 85% | mdpi.com |
| 3d | 89% | 84% | mdpi.com |
| 3g | 70% | 71% | mdpi.com |
| 3j | 88% | 89% | mdpi.com |
This table is based on data presented in the referenced articles and is for illustrative purposes.
Photocatalytic and electro-catalytic methods represent a frontier in green synthetic chemistry, offering mild, atom-economic, and efficient pathways for constructing complex molecules. mdpi.comrsc.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for organic transformations under gentle conditions. nih.gov
A notable example is the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines, using visible-light-excited 9,10-phenanthrenequinone as a metal-free photocatalyst. mdpi.comnih.govacs.org In this process, the excited photocatalyst induces a single-electron transfer from the imine, triggering a cyclization cascade that ultimately yields the quinoline product with high efficiency at room temperature. mdpi.comnih.gov The reduced photocatalyst is readily re-oxidized by atmospheric oxygen, completing the catalytic cycle. acs.org Other photocatalytic systems, such as those using anthraquinone (B42736) or Ag/g-C3N4 nanometric semiconductors, have also been developed for the synthesis of various quinoline derivatives under visible light. organic-chemistry.orgresearchgate.net Electrocatalysis offers another green strategy, particularly for the site-selective C-H functionalization of scaffolds like 8-aminoquinolines. rsc.org
Multicomponent Reactions (MCRs) for Quinoline Diversity
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netrsc.orgrsc.orgmdpi.com These reactions are instrumental in medicinal chemistry and drug discovery for creating diverse libraries of compounds. rsc.orgresearchgate.net
Various MCRs, including the Povarov, Friedländer, and Doebner-type reactions, have been adapted for the synthesis of a wide array of quinoline scaffolds. researchgate.netrsc.org A rapid, microwave-assisted Povarov-type MCR of anilines, alkynes, and paraformaldehyde, catalyzed by camphor (B46023) sulfonic acid, allows for the metal-free synthesis of 4-arylated quinolines. rsc.org Another approach involves a three-component reaction between anilines, aldehydes, and terminal alkynes, catalyzed by montmorillonite K-10 under microwave irradiation, to produce substituted quinolines in minutes. rsc.org The versatility of MCRs allows for the incorporation of diverse functional groups and substitution patterns, making them a powerful tool for generating valuable quinoline-based compounds. rsc.org For instance, tetrahydroquinolines produced via the Povarov MCR can be subsequently oxidized to the corresponding aromatic quinolines, providing access to complex products in a two-step sequence. beilstein-journals.org
Oxidative Annulation Strategies
Oxidative annulation has become a key strategy for quinoline synthesis, primarily through C-H bond activation and functionalization. mdpi.com These methods can be catalyzed by various transition metals or proceed under metal-free conditions, offering direct and atom-economic routes to the quinoline core. mdpi.comorganic-chemistry.org
Transition-metal-catalyzed approaches often employ rhodium, cobalt, copper, or palladium catalysts to facilitate the cyclization of precursors like anilines and alkynes. mdpi.com For example, a Rh(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules enables the selective synthesis of quinolines through a cascade of C-H activations. snnu.edu.cn Similarly, Co(III) catalysts have been used for the C-H activation and cyclization of anilines with alkynes to directly synthesize a broad range of quinolines. organic-chemistry.org
Metal-free oxidative annulation provides an alternative green pathway. An efficient reaction to synthesize quinolines involves the use of Tf₂O as a catalytic agent to combine substituted ketoximes with alkynes. mdpi.com Another strategy employs K₂S₂O₈ as an oxidant to promote the annulation of anilines and aryl ketones, with dimethyl sulfoxide (B87167) (DMSO) acting as a methine equivalent to form 4-arylquinolines. organic-chemistry.orgnih.gov These methods highlight the ongoing innovation in creating C-C and C-N bonds for the construction of the quinoline ring system. mdpi.com
One-Pot Synthetic Routes
Recent advancements have led to the development of various catalyst systems for one-pot quinoline synthesis. Niobium pentachloride (NbCl₅) has been shown to be an effective catalyst for the multicomponent reaction that yields 2-amino-6-(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-4-arylpyridine-3-carbonitrile. rsc.org Copper-catalyzed MCRs have been developed for the synthesis of substituted pyridines and can be adapted for quinoline synthesis through the reaction of alkynes, sulfonyl azides, and aminomethylene compounds. acs.org
These advanced one-pot methods often proceed through a cascade of reactions, where the product of one step becomes the substrate for the next in the same pot. For example, a palladium-catalyzed sequence involving isocyanide insertion, undirected C(sp²)-H functionalization, and a [4+1] cyclization has been reported for the direct construction of quinoline derivatives from simple starting materials. organic-chemistry.org Such strategies showcase the power of modern catalysis to orchestrate complex bond-forming events in a single, efficient operation.
Table 4: Overview of Advanced One-Pot/Multicomponent Reactions for Quinoline Synthesis
| Catalyst | Components | Product Type | Reaction Type |
| NbCl₅ | Not specified for quinoline, but used for complex heterocycles | 2-Amino-4-hydroxy-quinoline derivatives | Multicomponent Reaction (MCR) rsc.org |
| Palladium(II) Acetate | 2-Iodoanilines, Alkynes, Molybdenum Hexacarbonyl (CO source) | Functionalized 4-Quinolones | Carbonylative Sonogashira/Cyclization nih.gov |
| Triphenylphosphine | 2-Amino Benzophenones, Acetylenic Esters | Highly Functionalized Quinolines | Intramolecular Wittig reaction following oxidation mdpi.com |
| Calcium Oxide (CaO) Nanoparticles | Aldehydes, Thiols, Malononitrile | Substituted Thio-pyridines (analogous principle) | MCR via Knoevenagel/Michael addition/cyclization acs.org |
| No Catalyst (Thermal) | 2-Aminochalcones | Dihydroquinolin-4-ones (precursors to Dubamine) | Intramolecular cyclization, oxidation/aromatization |
Specific Synthetic Pathways and Derivatization of 6 Amino 2 Methyl Quinolin 4 Ol
Synthesis of the 6-Amino-2-methyl-quinolin-4-ol Scaffold from Precursors
The construction of the this compound core is efficiently achieved through the Conrad-Limpach reaction. This classical method involves a two-step process starting with readily available precursors.
The synthesis begins with the condensation of an aromatic amine with a β-ketoester. For the target molecule, p-phenylenediamine (B122844) (1,4-diaminobenzene) is reacted with ethyl acetoacetate (B1235776). In this reaction, one of the amino groups of p-phenylenediamine nucleophilically attacks the keto group of ethyl acetoacetate, followed by dehydration to form an enamine intermediate, ethyl 3-((4-aminophenyl)amino)but-2-enoate. To avoid side reactions, the amino group of the aniline (B41778) precursor that is not intended to participate in the cyclization can be protected, for instance, as an acetamide.
The second step is a thermal cyclization of the enamine intermediate. This is typically carried out at high temperatures (around 250 °C) in a high-boiling point solvent such as diphenyl ether. The reaction proceeds via an intramolecular cyclization followed by the elimination of ethanol (B145695), leading to the formation of the quinolin-4-ol ring system. If a protected amine was used, a final deprotection step is required to yield this compound. This synthetic route provides a reliable and scalable method for producing the quinoline (B57606) scaffold.
| Step | Reactants | Key Conditions | Product |
| 1 | p-Phenylenediamine, Ethyl acetoacetate | Condensation | Ethyl 3-((4-aminophenyl)amino)but-2-enoate |
| 2 | Ethyl 3-((4-aminophenyl)amino)but-2-enoate | Diphenyl ether, ~250 °C | This compound |
Functionalization Strategies of the this compound Moiety
The 6-amino group on the quinoline ring is a primary site for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs.
The primary amino group at the C-6 position readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the aminoquinoline with the desired carbonyl compound in a suitable solvent like ethanol. The resulting Schiff bases, characterized by the -N=CH- azomethine group, are versatile intermediates themselves and have been explored for the synthesis of various heterocyclic systems. A range of aromatic aldehydes, including substituted benzaldehydes and heterocyclic aldehydes, can be employed to generate a library of derivatives.
| Aldehyde Reactant | Solvent | Condition | Product Type |
| Salicylaldehyde (B1680747) | Ethanol | Reflux | 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol |
| Benzaldehyde | Ethanol | Reflux | 6-(Benzylideneamino)-2-methylquinolin-4-ol |
| 4-Nitrobenzaldehyde | Ethanol | Reflux | 6-((4-Nitrobenzylidene)amino)-2-methylquinolin-4-ol |
Thiourea derivatives can be synthesized from the 6-amino group through its reaction with isothiocyanates. This nucleophilic addition reaction typically proceeds smoothly by stirring the this compound with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in a solvent like dichloromethane or ethanol at room temperature or with gentle heating. This reaction provides a straightforward method to introduce the thiourea moiety, which is a valuable functional group for further synthetic transformations and for its role as a hydrogen bond donor. Alternatively, reaction with ammonium thiocyanate can yield the parent N-(4-hydroxy-2-methylquinolin-6-yl)thiourea.
The 6-amino group serves as a handle for the construction of fused or appended heterocyclic rings. One common strategy is the synthesis of thiazole (B1198619) derivatives. This is often achieved via a Hantzsch-type thiazole synthesis. The process begins with the conversion of the 6-amino group into a thiourea derivative as described in section 3.2.2. This thiourea derivative is then reacted with an α-haloketone, such as bromoacetophenone. The reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring. This results in a 2-aminothiazole derivative where the thiazole ring is linked to the C-6 position of the quinoline scaffold via a nitrogen atom.
The amino group at the C-6 position can be readily acetylated to form the corresponding acetamide derivative, N-(4-hydroxy-2-methylquinolin-6-yl)acetamide. chemicalbook.com This transformation is typically achieved by treating this compound with acetylating agents like acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in the presence of a base, such as triethylamine or sodium acetate (B1210297), to neutralize the acidic byproduct (HCl or acetic acid). ias.ac.in Acetylation serves not only as a method for derivatization but also as a protective strategy for the amino group to modulate its reactivity in subsequent synthetic steps.
Transformations at Specific Positions of the Quinoline Ring
Beyond the amino group, the quinolin-4-ol scaffold offers other reactive sites for modification, notably the C-4 hydroxyl group and the C-2 methyl group.
C-4 Position: The hydroxyl group at the C-4 position can be converted into a better leaving group, facilitating nucleophilic substitution reactions. A common transformation is the chlorination of the 4-hydroxyl group to yield a 4-chloroquinoline derivative. This is typically accomplished by heating the quinolinol with a chlorinating agent such as phosphoryl chloride (POCl₃). mdpi.com The resulting 4-chloro-6-amino-2-methylquinoline is a highly valuable intermediate. The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) and can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, allowing for extensive derivatization at this position. mdpi.comarkat-usa.orgresearchgate.net
C-2 Methyl Group: The methyl group at the C-2 position is activated by the adjacent nitrogen atom in the quinoline ring, making its protons acidic. This allows it to participate in condensation reactions with aldehydes, particularly aromatic aldehydes, in a process known as the Knoevenagel condensation. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a base (like piperidine) or a Lewis acid (like zinc chloride) and results in the formation of a styryl derivative, where the quinoline ring is connected to an aromatic ring via a C=C double bond at the C-2 position. This reaction significantly extends the conjugation of the system and allows for the introduction of various substituted aryl groups. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.gov
| Position | Reagent(s) | Reaction Type | Product Feature |
| C-4 OH | POCl₃ | Chlorination | 4-Chloroquinoline intermediate |
| C-4 Cl | Various Nucleophiles (e.g., R-NH₂) | Nucleophilic Substitution | 4-Substituted quinoline |
| C-2 CH₃ | Aromatic Aldehyde (e.g., Ar-CHO), ZnCl₂ | Knoevenagel Condensation | 2-Styrylquinoline derivative |
Reaction Mechanisms and Advanced Mechanistic Studies
Elucidation of Organic Reaction Pathways for Quinoline (B57606) Formation
The formation of the 6-Amino-2-methyl-quinolin-4-ol structure is most effectively explained by the Conrad-Limpach-Knorr synthesis, a classic method for preparing 2- and 4-quinolinols. This pathway involves the reaction of an aniline (B41778) with a β-ketoester. For the target molecule, the synthesis would commence with a p-substituted aniline, such as p-phenylenediamine (B122844) or 4-aminoacetanilide, reacting with ethyl acetoacetate (B1235776).
The mechanism proceeds through two key stages:
Initial Condensation: The reaction begins with the nucleophilic attack of the aromatic amine (p-phenylenediamine) on the keto-carbonyl group of ethyl acetoacetate. This is followed by dehydration to form a β-arylamino-α,β-unsaturated ester intermediate, an enamine. This step is typically catalyzed by acid.
Thermal Cyclization: The second stage involves intramolecular cyclization. At high temperatures (around 250 °C), the enamine intermediate undergoes cyclization via an electrophilic attack by the ester carbonyl carbon onto the ortho-position of the aniline ring. This is followed by the elimination of ethanol (B145695) and subsequent tautomerization to yield the stable 4-quinolinol ring system. The high temperature is necessary to overcome the activation energy for the ring-closing step.
An alternative, the Knorr quinoline synthesis, involves the reaction of a β-ketoanilide with sulfuric acid. mdpi.com In this pathway, the aniline is first acylated with the β-ketoester, and the resulting anilide is then cyclized under strong acid conditions. The mechanism involves protonation of the anilide carbonyl, followed by intramolecular electrophilic attack on the aromatic ring to form the quinolinone.
The table below outlines the key steps in the Conrad-Limpach pathway for the formation of this compound.
| Step | Reactants | Intermediate/Product | Description |
| 1 | p-Phenylenediamine + Ethyl acetoacetate | Enamine Intermediate | Nucleophilic addition of the aniline to the ketone carbonyl of the β-ketoester, followed by dehydration. |
| 2 | Enamine Intermediate | Cyclized Dihydroquinolinol | High-temperature intramolecular electrophilic aromatic substitution to form the heterocyclic ring. |
| 3 | Cyclized Dihydroquinolinol | This compound | Elimination of ethanol and tautomerization to the final, stable quinolinol form. |
Catalytic Mechanisms in Quinoline Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of quinoline synthesis. Both acid and metal catalysts are employed, each influencing the reaction mechanism in distinct ways.
Acid Catalysis: In syntheses like the Combes, Doebner-von Miller, and Friedländer reactions, acid catalysts (e.g., sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid) are fundamental. iipseries.orgtandfonline.com In the context of forming the this compound scaffold via the Conrad-Limpach-Knorr pathway, the acid's role is multifaceted:
Activation of Carbonyls: Protonation of the β-ketoester's carbonyl group increases its electrophilicity, facilitating the initial nucleophilic attack by the aniline.
Facilitating Dehydration: The acid catalyst promotes the elimination of a water molecule during the formation of the enamine intermediate.
Promoting Cyclization: In the Knorr variant, the strong acid protonates the anilide carbonyl, activating the molecule for the intramolecular electrophilic ring-closing step. mdpi.com
Transition Metal Catalysis: Modern synthetic methods increasingly rely on transition metals like iron, copper, cobalt, rhodium, and palladium to construct the quinoline ring under milder conditions. mdpi.combeilstein-journals.org These reactions often proceed through different mechanistic pathways, such as C-H activation, annulation, and multicomponent reactions. mdpi.comrsc.org
For instance, an iron-catalyzed protocol has been developed for the domino synthesis of substituted quinolines. beilstein-journals.org This strategy involves the C(sp²)–C(sp²) bond cleavage of a styrene, followed by hydroamination with an arylamine and subsequent C–H annulation. beilstein-journals.org Applying this logic to the synthesis of this compound would involve a tailored substrate, but the catalytic cycle highlights the metal's role. The iron catalyst facilitates the oxidative C-C bond cleavage and subsequent C-H annulation steps, using molecular oxygen as a green oxidant. beilstein-journals.org
Similarly, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been used as a heterogeneous catalyst in a Doebner-Miller type reaction to produce 2-methyl-6-nitroquinoline, a precursor that can be reduced to 6-amino-2-methylquinoline. nih.gov The acidic surface of the silica (B1680970) coating is proposed to stabilize unstable intermediates, thereby doubling the reaction yield and reducing the reaction time. nih.gov
| Catalyst Type | Example | Role in Quinoline Synthesis | Mechanistic Action |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Promotes condensation and cyclization | Protonates carbonyl groups, increasing their electrophilicity and facilitating dehydration. |
| Heterogeneous | Fe₃O₄@SiO₂ Nanoparticles | Enhances yield and reaction rate | The acidic silica surface stabilizes reaction intermediates in Doebner-Miller synthesis. nih.gov |
| Transition Metal | Iron (Fe) Salts | Catalyzes domino reactions | Facilitates oxidative C-C bond cleavage and subsequent C-H annulation for ring formation. beilstein-journals.org |
| Transition Metal | Copper (Cu) Salts | Catalyzes annulation reactions | Mediates oxidative cross-dehydrogenative coupling and cyclization reactions. mdpi.com |
Mechanistic Investigations of Derivatization Reactions
The this compound molecule possesses several reactive sites amenable to derivatization: the amino group (-NH₂), the hydroxyl group (-OH), and the quinoline ring itself. Mechanistic studies of these reactions are key to creating a diverse library of functionalized compounds.
Reactions of the Amino Group: The primary amino group at the C-6 position is a potent nucleophile and can readily undergo reactions such as acylation and N-alkylation.
Acylation: The reaction with an acyl chloride or anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the corresponding N-acyl derivative.
Reactions of the Hydroxyl Group: The hydroxyl group at the C-4 position exists in tautomeric equilibrium with its keto form (a quinolinone). It can undergo O-alkylation or be converted into a more versatile leaving group.
O-Alkylation (Williamson Ether Synthesis): In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide in a classic Sₙ2 reaction to form an ether.
Conversion to 4-Chloroquinoline: Reacting the quinolinol with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) substitutes the hydroxyl group with a chlorine atom. The mechanism involves the initial formation of a phosphate (B84403) or phosphonate (B1237965) ester intermediate, which makes the oxygen a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces this group, yielding the 4-chloro derivative, a key intermediate for further nucleophilic aromatic substitution reactions. mdpi.com
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions like nitration or halogenation. The existing amino and hydroxyl groups are strong activating, ortho-, para-directing groups. Their influence, combined with the inherent reactivity of the benzene (B151609) ring portion of the quinoline system, directs incoming electrophiles primarily to the C-5 and C-7 positions. The mechanism follows the standard pathway for electrophilic aromatic substitution: generation of a strong electrophile, attack by the π-system of the aromatic ring to form a resonance-stabilized carbocation (sigma complex), and finally, deprotonation to restore aromaticity.
Structure Activity Relationship Sar Studies of Quinoline Based Compounds
Influence of Substituent Characteristics and Positional Isomerism on Activity
The type, size, and electronic properties of substituents on the quinoline (B57606) ring, along with their specific location (positional isomerism), are critical determinants of pharmacological activity. orientjchem.orgresearchgate.net Minor structural alterations can lead to significant changes in a molecule's biological profile. mdpi.comnih.gov
Research has demonstrated that substitutions at specific positions are particularly crucial for bioactivity. For instance, modifications at the 4 and 8-positions of the quinoline ring are often considered critical for the biological effect of many derivatives. researchgate.netnih.gov Similarly, other studies have found that compounds with substitutions at positions 2 and 4 can exhibit potent activity against certain cancer cell lines. orientjchem.org
The characteristics of the substituents themselves play a vital role. The introduction of a fluorine atom at the 6-position, for example, has been shown to significantly enhance the antibacterial activity of certain quinoline compounds. orientjchem.org In the context of antiproliferative agents, the linkage between the quinoline nucleus and an aryl moiety is essential for activity. Studies on 2-substituted-4-amino-6-halogenquinolines revealed that an ethylene (B1197577) linkage (creating a 2-arylvinyl substituent) was critical for improving activity, whereas a methylsulfone linkage was unfavorable. nih.gov
The following table, derived from a study on 2-substituted-4-amino-6-halogenquinolines, illustrates how varying the substituent at the 2-position impacts antiproliferative activity against the H-460 cancer cell line.
| Compound | Substituent at 2-position | Substituent at 6-position | IC₅₀ (μM) vs. H-460 cells |
|---|---|---|---|
| 8a | 4-Fluorostyryl | F | 0.14 |
| 8b | 4-Chlorostyryl | F | 0.13 |
| 8c | 4-Bromostyryl | F | 0.09 |
| 8d | 4-Methylstyryl | F | 0.07 |
| 8e | 4-Methoxystyryl | F | 0.03 |
| Gefitinib (Reference) | - | - | 5.60 |
Data sourced from a study on the antiproliferative activity of novel 2-substituted-4-amino-6-halogenquinolines. nih.gov
Correlation between Chemical Structure and Electrochemical Properties
A strong correlation exists between the chemical structure of quinoline derivatives and their electrochemical properties, such as oxidation and reduction potentials. nih.gov These properties are important as they can influence the compound's mechanism of action, metabolic stability, and potential for inducing oxidative stress. Techniques like cyclic voltammetry are used to investigate these characteristics. nih.govresearchgate.net
Studies have shown that the nature of substituents—whether they are electron-donating or electron-withdrawing—significantly impacts the electrochemical behavior of the quinoline ring. researchgate.net For example, the presence of a methyl group, an electron-donating group, has been found to facilitate the oxidation of the quinoline scaffold. nih.gov Conversely, the reduction potential of methylated quinoline compounds was observed to be more negative compared to their non-methylated counterparts, indicating that they are more difficult to reduce. nih.gov This relationship is supported by calculations of frontier molecular orbitals. nih.gov
The following table summarizes findings on how different substituents affect the electrochemical potentials of quinoline carbaldehydes.
| Compound Feature | Electrochemical Effect | Observed Potential Change |
|---|---|---|
| Presence of a methyl group | Facilitates oxidation | Lower oxidation potential |
| Presence of a methyl group | Hinders reduction | More negative reduction potential |
| Electron-donating substituent | Generally facilitates oxidation | Varies with substituent |
| Electron-withdrawing substituent | Generally facilitates reduction | Varies with substituent |
Data generalized from studies on the electrochemical properties of substituted quinolines. nih.govresearchgate.net
Rational Drug Design Principles for Quinoline Scaffolds
The quinoline nucleus is a favored motif in rational drug design, a strategy that aims to develop novel bioactive molecules based on an understanding of biological targets. nih.govbenthamdirect.com By making targeted synthetic modifications to the quinoline scaffold, researchers can enhance both target engagement and pharmacokinetic profiles. mdpi.commanchester.ac.uk This approach has led to the development of numerous quinoline-based compounds with a wide range of pharmacological activities. benthamdirect.comnih.gov
A growing strategy in drug design for complex multifactorial diseases like cancer is the development of multi-target agents. nih.govresearchgate.net These ligands are designed to interact with multiple critical biological targets simultaneously, which can lead to synergistic therapeutic effects and a lower risk of developing drug resistance. nih.govresearchgate.net The structural versatility of the quinoline ring makes it an excellent scaffold for creating such multi-target inhibitors. researchgate.net
For instance, quinoline derivatives have been designed as potent multi-target inhibitors against several kinases involved in cancer progression, such as EGFR, BRAFV600E, and EGFRT790M. researchgate.net One study described a compound, 3h , that demonstrated potent inhibition of all three molecular targets with IC₅₀ values of 57 nM, 68 nM, and 9.70 nM, respectively. researchgate.net Another computational study focused on designing quinoline-based compounds to synergistically inhibit Topoisomerase I (TOPO-I), BRD4, and ABCG2, three critical mechanisms in cancer progression. nih.gov
One of the challenges in developing quinoline-based therapeutics is overcoming poor pharmacokinetic properties, such as limited tissue penetration and rapid clearance. mdpi.comnih.gov This is particularly true for compounds containing polar groups, which can struggle to cross biological barriers like the blood-brain barrier. mdpi.com
A promising strategy to address this is the use of a prodrug approach. mdpi.comnih.gov A prodrug is an inactive or less active molecule that is chemically modified and becomes converted to the active drug within the body. For quinoline scaffolds, this often involves temporarily masking a polar functional group, such as a carboxyl or hydroxyl group, through a modification like esterification. mdpi.com This can improve the molecule's bioavailability and ability to reach its target. Another explored strategy involves creating N-alkoxyquinoline prodrugs, which can release the active quinoline drug upon one-electron reduction. rsc.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Privileged Scaffold for Complex Molecule Construction
The quinoline (B57606) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and materials science. This designation stems from its ability to bind to a variety of biological targets and serve as a robust framework for the construction of diverse and complex molecular architectures. 6-Amino-2-methyl-quinolin-4-ol embodies this principle, offering multiple points for chemical modification, which allows for the systematic assembly of intricate molecules. nih.gov
The presence of the amino group at the 6-position, the hydroxyl group at the 4-position (existing in tautomeric equilibrium with the keto form), and the reactive sites on the quinoline ring itself, provide synthetic chemists with a versatile platform. These functional groups can be independently or sequentially modified to build larger, more complex structures. For instance, the amino group can undergo diazotization, acylation, or alkylation, while the hydroxyl group can be etherified or esterified. This multi-functionality is crucial for generating libraries of compounds for drug discovery or for tailoring the properties of new materials. The inherent stability of the quinoline core ensures that the scaffold remains intact during these synthetic transformations, making it a reliable foundation for complex molecule construction.
Building Blocks for Diverse Heterocyclic Systems
The chemical reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of other heterocyclic systems. The amino and hydroxyl/keto functionalities are key to its role as a versatile building block.
For example, the amino group can be a nucleophile in condensation reactions with various carbonyl compounds to form Schiff bases (imines). These imines can then serve as intermediates for the synthesis of further heterocyclic rings. Additionally, the quinolin-4-ol moiety can participate in annulation reactions, where another ring is fused onto the existing quinoline framework. rsc.org This has been demonstrated in related 4-hydroxy-quinolin-2-one systems to create pyrano[3,2-c]quinolones and furo[3,2-c]quinolones through acid-catalyzed tandem reactions. rsc.org The presence of both an amino group and a keto-enol system within this compound suggests its potential for constructing novel fused heterocyclic systems, such as triazino- or triazepino-quinazolinones, through reactions with appropriate reagents. nih.gov
Table 1: Potential Heterocyclic Systems Derived from this compound
| Starting Moiety | Reagent/Reaction Type | Resulting Heterocyclic System |
| 6-Amino group | Aldehydes/Ketones | Schiff Bases (Imines) |
| 6-Amino group | Dicarbonyl compounds | Fused Diazines/Pyrazines |
| 4-Hydroxy/Keto group | Propargylic alcohols | Fused Pyrans/Furans rsc.org |
| Quinoline Nitrogen | Oxidizing agents | Quinoline N-oxides |
This table is illustrative of the potential synthetic pathways based on the known reactivity of the functional groups present in the molecule.
Utilization in Catalysis (e.g., as ligands or probes)
Quinoline derivatives are well-known for their ability to act as ligands, coordinating with metal ions to form stable complexes. nih.govacs.org The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate chelate, binding to a metal center. The additional amino group at the 6-position could also participate in coordination, potentially allowing for the formation of polynuclear complexes or acting as a tuning group to modify the electronic properties of the resulting metal complex.
These metal complexes can exhibit significant catalytic activity. For example, copper(II) complexes with quinoline-derived ligands have been synthesized and evaluated for their biological and catalytic properties. nih.govacs.org The specific substituents on the quinoline ring play a crucial role in determining the stability, solubility, and catalytic efficiency of the complex. By carefully selecting the metal ion and modifying the quinoline ligand, catalysts can be designed for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. While specific catalytic applications of this compound are not extensively documented, its structural features are highly analogous to other quinoline-based ligands used in catalysis. nih.govscielo.br
Potential in Optoelectronic Devices and Materials
The extended π-conjugated system of the quinoline ring endows it with inherent photophysical properties. Derivatives of quinoline and structurally similar quinazolines are known to exhibit fluorescence and have been investigated for their use in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comresearchgate.net The emission properties can be tuned by introducing electron-donating or electron-withdrawing groups onto the quinoline scaffold.
In this compound, the amino group acts as an electron-donating group, which can enhance the fluorescence quantum yield and shift the emission wavelength. The interplay between the electron-donating amino group and the electron-withdrawing components of the heterocyclic system can create a "push-pull" electronic structure, which is often desirable for materials with strong luminescence. researchgate.net Further derivatization of the amino group could lead to materials with tailored optical and electronic properties, making them candidates for use as emitters or charge-transporting materials in optoelectronic devices.
Chemosensor Development
The development of chemosensors for the detection of specific ions and molecules is a significant area of research. Quinoline-based structures are particularly attractive for this purpose due to their strong fluorescence and ability to bind to analytes. nih.gov The amino group on this compound provides a convenient attachment point for a receptor unit designed to selectively bind to a target analyte.
A prominent example of this application is the synthesis of quinoline-based thiosemicarbazones as colorimetric chemosensors. nih.gov In such a sensor, the quinoline acts as the signaling unit (fluorophore), and the thiosemicarbazone moiety acts as the receptor. Upon binding of an anion like fluoride (B91410) or cyanide, a change in the electronic properties of the molecule occurs, leading to a visible color change or a change in fluorescence intensity. nih.gov The synthesis typically involves the condensation of a quinoline aldehyde with a thiosemicarbazide. nih.gov The 6-amino group of this compound could be readily converted to an aldehyde via established synthetic methods, thus serving as a precursor for such chemosensors. This versatile approach allows for the design of sensors for a wide range of environmental and biological targets.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Amino-2-methyl-quinolin-4-ol, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, the amine protons, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the molecule.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their hybridization states. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Mass Spectrometry (MS) Techniques (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, a low-resolution mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) could be used if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. This technique separates the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure substance.
While experimental data is unavailable, a predicted mass spectrum for this compound suggests a molecular weight of approximately 174.08 g/mol .
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O and C-N stretching vibrations.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the quinoline ring system. The combination of IR and Raman spectra would offer a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, being an aromatic compound, would exhibit characteristic absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions of the quinoline chromophore. The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment.
Photoluminescence (or fluorescence) spectroscopy would reveal the emission properties of the molecule after it absorbs light. If this compound is fluorescent, its emission spectrum would show a characteristic emission maximum at a longer wavelength than its absorption maximum (the Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the excited state dynamics of the molecule.
Photoemission Spectroscopy (Valence and Core Level)
Photoemission spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS) for core levels and Ultraviolet Photoelectron Spectroscopy (UPS) for valence levels, is a surface-sensitive technique that provides information about the elemental composition and electronic states of a material. For a solid sample of this compound, XPS would be used to identify the constituent elements (carbon, nitrogen, and oxygen) and their chemical states by measuring the binding energies of their core electrons. UPS would probe the valence electronic structure, providing insight into the molecular orbitals involved in chemical bonding.
Q & A
Q. What are the common synthetic routes for preparing 6-amino-2-methylquinolin-4-ol and its derivatives?
The compound serves as a precursor for synthesizing diverse quinoline derivatives. A key method involves reacting 6-amino-2-methylquinolin-4-ol with electrophilic agents like salicylaldehyde (to form Schiff bases) or phthalic anhydride (to yield isoindole-1,3-dione derivatives) under reflux conditions in solvents such as ethanol or dioxane–acetic acid. Characterization typically employs and NMR spectroscopy to confirm structural integrity .
Q. How are thiourea derivatives of 6-amino-2-methylquinolin-4-ol synthesized, and what analytical methods validate their structures?
Thiourea derivatives are synthesized via reactions with phenyl isothiocyanate or ammonium thiocyanate under acidic conditions. For example, N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea is formed in ethanol under reflux. Post-synthesis, heterocyclization with ethyl bromoacetate or bromoacetophenone produces thiazolidin-4-one or thiazole derivatives. Structural validation relies on NMR, mass spectrometry, and elemental analysis .
Q. What safety precautions are recommended when handling 6-amino-2-methylquinolin-4-ol in laboratory settings?
Safety protocols include using personal protective equipment (PPE) and working in a fume hood. The compound’s structural analogs (e.g., 2-methyl-4-quinolinol) may pose respiratory and dermal hazards. First-aid measures for exposure involve rinsing with water (skin/eyes) or moving to fresh air (inhalation). Consult safety data sheets (SDS) for specific handling guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized for heterocyclization of 6-amino-2-methylquinolin-4-ol-derived thioureas?
Heterocyclization efficiency depends on solvent polarity, temperature, and catalyst choice. For instance, sodium acetate in anhydrous ethanol facilitates cyclocondensation of thiourea with ethyl bromoacetate to form thiazolidin-4-one derivatives. Kinetic studies (e.g., varying reaction time/temperature) and spectroscopic monitoring (e.g., TLC, in-situ NMR) help identify optimal conditions .
Q. What strategies resolve contradictions in biological activity data among quinoline derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from structural variations (e.g., substituent position, electronic effects). Comparative studies using standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) and computational modeling (docking studies to assess target binding) can clarify structure-activity relationships. For example, methoxy or hydroxyl groups at specific positions enhance bioactivity in related quinoline carboxylic acids .
Q. How do crystallographic data inform the design of 6-amino-2-methylquinolin-4-ol analogs?
Single-crystal X-ray diffraction of analogs (e.g., 4-chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine) reveals bond angles, packing arrangements, and hydrogen-bonding networks. These insights guide modifications to improve solubility or stability. For instance, bulky substituents may disrupt crystallization, favoring amorphous forms with higher bioavailability .
Q. What methodologies validate the purity of synthetic intermediates during multi-step synthesis?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS ensures intermediate purity. For example, monitoring the reaction of 6-amino-2-methylquinolin-4-ol with phthalic anhydride requires gradient elution to separate unreacted starting material from the isoindole product. Quantification via calibration curves and statistical validation (e.g., RSD < 2%) ensures reproducibility .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
